![molecular formula C23H26N2O8S B2996958 ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate CAS No. 863452-55-5](/img/structure/B2996958.png)
ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate
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Overview
Description
The compound is a derivative of benzo[b][1,4]thiazepin, which is a seven-membered heterocyclic compound containing nitrogen and sulfur atoms. It also contains a 3,4-dimethoxyphenyl group, which is a phenyl ring with two methoxy (OCH3) substituents at the 3 and 4 positions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The 3,4-dimethoxyphenyl group would likely contribute to the compound’s overall polarity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the acetamido and acetate groups could undergo hydrolysis, and the benzo[b][1,4]thiazepin ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the presence of the acetate group could make the compound more soluble in polar solvents .Scientific Research Applications
Medicinal Chemistry and Drug Development
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid: (THIQ) derivatives, including our compound of interest, have been recognized as ‘privileged scaffolds’ in drug discovery. These compounds exhibit diverse biological activities and are employed in various therapeutic areas:
- Parkinson’s disease treatment : Certain THIQs have been investigated for their neuroprotective properties .
Synthesis of Natural Products
Optically pure 1,2,3,4-tetrahydroisoquinoline carboxylic acids serve as essential building blocks for synthesizing natural products. Researchers have used them to create novel compounds with biological relevance. For instance:
- Influenza virus inhibitors : Substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been evaluated as potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors .
- Peripheral catechol-O-methyltransferase (COMT) inhibitors : 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, isolated from Mucuna pruriens, behaves as a COMT inhibitor .
Latent Curing Agents in Epoxy Resin
The compound’s structural features make it interesting for applications beyond medicinal chemistry:
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing cellular processes .
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets through a series of chemical reactions, possibly involving the formation of oximes and hydrazones
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain conditions may enhance or inhibit the compound’s interaction with its targets . .
properties
IUPAC Name |
ethyl 2-[[2-[2-(3,4-dimethoxyphenyl)-1,1,4-trioxo-2,3-dihydro-1λ6,5-benzothiazepin-5-yl]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O8S/c1-4-33-23(28)13-24-21(26)14-25-16-7-5-6-8-19(16)34(29,30)20(12-22(25)27)15-9-10-17(31-2)18(11-15)32-3/h5-11,20H,4,12-14H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDFUUZEPHBURH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1C(=O)CC(S(=O)(=O)C2=CC=CC=C21)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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